"in vitro activity of 3-(4-Methylpiperazin-1-yl)picolinic acid"
"in vitro activity of 3-(4-Methylpiperazin-1-yl)picolinic acid"
An In-Depth Technical Guide to the In Vitro Activity of 3-(4-Methylpiperazin-1-yl)picolinic Acid: A Hypothesis-Driven Approach
**Executive Summary
This technical guide addresses the in vitro biological activity of the novel chemical entity, 3-(4-Methylpiperazin-1-yl)picolinic acid. An extensive review of current scientific literature reveals a notable absence of direct studies on this specific molecule. Therefore, this document adopts a hypothesis-driven framework, grounded in established principles of medicinal chemistry and pharmacology, to propose a comprehensive strategy for its investigation. By deconstructing the molecule into its core components—the picolinic acid scaffold and the 4-methylpiperazine moiety—we can infer plausible biological targets and design a rigorous, multi-faceted in vitro testing cascade.
This guide is intended for researchers, scientists, and drug development professionals. It provides not only a series of proposed experimental avenues but also the scientific rationale behind these choices. Detailed, field-proven protocols for key assays are included to serve as a practical starting point for laboratory investigation. Our objective is to equip research teams with the foundational knowledge and methodological tools necessary to systematically uncover the therapeutic potential of 3-(4-Methylpiperazin-1-yl)picolinic acid.
Structural Analysis and Rationale for Investigation
The compound 3-(4-Methylpiperazin-1-yl)picolinic acid is a synthetic molecule that marries two pharmacologically significant motifs. Understanding the individual contributions of these groups provides a logical basis for predicting its potential biological activities.
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The Picolinic Acid Scaffold: Picolinic acid and its derivatives are recognized as "privileged" structural motifs in drug discovery.[1] This pyridine-based scaffold is a key component in numerous FDA-approved drugs and clinical candidates.[1][2] Its utility stems from its ability to act as a versatile building block and a bioisostere for other aromatic systems, often engaging in crucial binding interactions with biological targets.[3] Picolinic acid itself is a known chelating agent, a property that can be exploited in the design of metalloenzyme inhibitors.[1][4]
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The 4-Methylpiperazine Moiety: The piperazine ring, particularly when N-substituted with a methyl group, is a common feature in many successful pharmaceuticals. This moiety is often introduced to improve aqueous solubility, enhance cell permeability, and provide a basic nitrogen center that can form salt bridges with acidic residues in protein targets. Its presence is strongly associated with compounds targeting kinases and central nervous system (CNS) receptors.[5][6][7]
The combination of these two moieties suggests that 3-(4-Methylpiperazin-1-yl)picolinic acid is a prime candidate for investigation across several therapeutic areas, most notably oncology, infectious diseases, and neurology.
Figure 1: Structural deconstruction of the target molecule.
Proposed Avenues for In Vitro Investigation
Based on the structural analysis, we propose a tiered screening approach to efficiently probe the biological activity of 3-(4-Methylpiperazin-1-yl)picolinic acid. The primary hypotheses center on enzyme inhibition and antimicrobial activity.
Hypothesis 1: Kinase Inhibition
Rationale: The piperazine moiety is a hallmark of many small-molecule kinase inhibitors that target the ATP-binding site.[5][6] The PI3K/AKT/mTOR and JAK/STAT signaling pathways are frequently dysregulated in cancer and inflammatory diseases and are targeted by numerous piperazine-containing drugs.[5][6][8] Therefore, a primary investigation should focus on screening the compound against a panel of therapeutically relevant kinases.
Proposed Experiments:
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Primary Screen: Broad-panel kinase screen (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) to identify potential targets.
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Dose-Response Analysis: For any hits identified in the primary screen, determine the half-maximal inhibitory concentration (IC₅₀) through a 10-point dose-response curve.
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Cellular Target Engagement: If potent kinase inhibition is observed, confirm target engagement in a relevant human cancer cell line (e.g., SKOV-3, MV4-11) using Western blotting to assess the phosphorylation status of downstream substrates.[5][7]
Figure 2: Proposed workflow for kinase inhibition screening.
Hypothesis 2: Antimicrobial Activity
Rationale: Both picolinic acid and piperazine derivatives have independently been reported to possess antibacterial and antifungal properties.[3][9][10][11] The nitrogen-containing heterocyclic structure is common in antimicrobial agents. Picolinic acid derivatives, for example, include natural antibiotics like streptonigrin.[3][12] Therefore, evaluating the compound against a panel of pathogenic microbes is a logical secondary line of investigation.
Proposed Experiments:
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Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi (e.g., Candida albicans).[10][11]
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Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: For any observed inhibitory activity, determine if the effect is static or cidal by performing MBC/MFC testing.
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Resistance Profiling: Test active compounds against drug-resistant strains, such as methicillin-resistant S. aureus (MRSA), to assess their potential to overcome existing resistance mechanisms.[11]
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for executing the primary proposed experiments. These are standardized methods that ensure reproducibility and data integrity.
Protocol: Determination of Kinase IC₅₀
This protocol describes a typical luminescence-based kinase assay to determine the potency of an inhibitor.
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Reagent Preparation:
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Prepare a 10 mM stock solution of 3-(4-Methylpiperazin-1-yl)picolinic acid in 100% DMSO.
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Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer.
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Serial Dilution:
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Create a 10-point, 3-fold serial dilution of the compound stock in DMSO. A typical starting concentration for the assay might be 100 µM.
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Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
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Kinase Reaction:
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Add the 2X kinase solution to the wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
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Initiate the kinase reaction by adding the 2X substrate/ATP solution.
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Incubate the plate at room temperature for 1 hour.
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Signal Detection:
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Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
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Read the luminescence signal on a plate reader.
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Data Analysis:
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Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
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Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
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Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method.
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Inoculum Preparation:
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Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
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Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
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Compound Preparation:
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Prepare a 2 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO).
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Perform a two-fold serial dilution of the compound across the wells of a 96-well microtiter plate containing fresh broth. This will create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
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Inoculation and Incubation:
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Inoculate each well with the prepared microbial suspension.
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Include a growth control well (no compound) and a sterility control well (no microbes).
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Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
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MIC Determination:
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The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
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Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, concise tables to facilitate comparison and decision-making.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 5.9 |
| PI3Kβ | 602 |
| PI3Kδ | 81 |
| PI3Kγ | 225 |
| mTOR | 15 |
| JAK1 | >10,000 |
This table is for illustrative purposes only.
Interpretation: The hypothetical data in Table 1 would suggest that the compound is a potent and selective inhibitor of PI3Kα and mTOR, a desirable profile for an anti-cancer agent.[5] The selectivity over other PI3K isoforms and unrelated kinases like JAK1 would be a key attribute.
Table 2: Hypothetical Antimicrobial Activity Profile
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 16 |
| Staphylococcus aureus | MRSA | 32 |
| Escherichia coli | ATCC 8739 | >128 |
| Candida albicans | ATCC 10231 | 64 |
This table is for illustrative purposes only.
Interpretation: The hypothetical data in Table 2 would indicate that the compound has moderate activity against Gram-positive bacteria, including a resistant strain, but is largely inactive against Gram-negative bacteria and fungi. This would guide further development towards targeting Gram-positive infections.
Conclusion
While direct experimental data on 3-(4-Methylpiperazin-1-yl)picolinic acid is not yet available, a thorough analysis of its constituent chemical motifs provides a strong foundation for a hypothesis-driven investigation into its in vitro activity. The picolinic acid scaffold and the 4-methylpiperazine moiety are both well-established in successful therapeutics, suggesting a high probability of biological relevance. The proposed testing cascade, beginning with kinase inhibition and antimicrobial screening, offers a scientifically rigorous and efficient path to characterizing the pharmacological profile of this promising molecule. The detailed protocols and interpretation frameworks provided in this guide are designed to empower researchers to unlock its potential and make data-driven decisions in the early stages of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.
- Daigle, D. M., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 4(10), 1479-1488. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6181673/]
- Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487-1517. [URL: https://www.dovepress.com/exploring-the-potential-of-pyridine-carboxylic-acid-isomers-to-discov-peer-reviewed-fulltext-article-DDDT]
- Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487-1517. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11111002/]
- ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. [URL: https://www.researchgate.net/figure/Pyridine-carboxylic-acid-derivatives-in-drug-development-pipeline_fig5_380753026]
- Szewczyk, B., et al. (2019). Anxiolytic-like Effects of the New Arylpiperazine Derivatives Containing Isonicotinic and Picolinic Nuclei: Behavioral and Biochemical Studies. Fundamental & Clinical Pharmacology, 33(3), 273-284. [URL: https://pubmed.ncbi.nlm.nih.gov/30506804/]
- Shawky, A. M., et al. (2015). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 20(4), 5737-5751. [URL: https://pubmed.ncbi.nlm.nih.gov/25837803/]
- Shawky, A. M., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(4), 5737-5751. [URL: https://www.mdpi.com/1420-3049/20/4/5737]
-
Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [URL: https://pubmed.ncbi.nlm.nih.gov/33125997/]
- Danielyan, S. S., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [URL: https://pubmed.ncbi.nlm.nih.gov/33029832/]
- Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [URL: https://pubmed.ncbi.nlm.nih.gov/32343132/]
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [URL: https://pubmed.ncbi.nlm.nih.gov/29357250/]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][13]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [URL: https://pubmed.ncbi.nlm.nih.gov/20822129/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
